
3-Chloro-5-methoxy-1-methyl-1H-indazole
Übersicht
Beschreibung
The compound "3-Chloro-5-methoxy-1-methyl-1H-indazole" is a derivative of the indazole class, which is a heterocyclic compound consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse pharmacological activities, which makes them significant in medicinal chemistry. Although the provided papers do not directly discuss "this compound," they offer insights into similar compounds that can help infer the properties and synthesis of the target compound.
Synthesis Analysis
The synthesis of indazole derivatives typically involves condensation reactions or substitutions on preformed indazole scaffolds. For instance, a novel derivative of indazole was synthesized by a condensation reaction between a hexahydroindazole and 4-methoxy-benzaldehyde, yielding a good product yield . Similarly, the synthesis of 5-aryl-3-[(1-dialcoxyphosphonyl)methyl]-1,2,4-triazoles involved the treatment of trialkylphosphites with 5-aryl-3-chloromethyl-1,2,4-triazoles, which suggests that chloro groups on such compounds can be reactive sites for further chemical transformations .
Molecular Structure Analysis
The molecular structure of indazole derivatives can be determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of a 4H-1,2,4-triazole compound was determined using X-ray diffraction and optimized using density functional theory (DFT) . Another study on a 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole also utilized X-ray diffraction to determine the molecular structure, revealing specific dihedral angles and hydrogen bonding patterns . These studies indicate that "this compound" would likely exhibit a planar indazole system with substituents affecting its overall geometry.
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, including substitutions and condensation reactions. The reactivity of the chloro group in such compounds is highlighted by the synthesis of triazoles through the action of N-chloroacylimidates with hydrazines . Additionally, the methylation of indazole derivatives has been shown to produce mixtures of methylated products, which can be separated and further modified .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be inferred from their molecular structures. For instance, the crystal structure of a 3-chloro-1-methyl-5-nitro-1H-indazole showed no classical hydrogen bonds, and the planarity of the indazole system was noted . The presence of substituents like chloro, methoxy, and methyl groups will influence the compound's polarity, solubility, and potential for intermolecular interactions. Theoretical calculations, such as DFT, can predict vibrational frequencies and nonlinear optical properties, which are important for understanding the behavior of these compounds under different conditions .
Wissenschaftliche Forschungsanwendungen
Photolytic Studies
Indazoles, including compounds like 3-Chloro-5-methoxy-1-methyl-1H-indazole, have been studied for their behavior under photolytic conditions. Research by Georgarakis et al. (1971) in "Helvetica Chimica Acta" found that indazoles, when irradiated with a mercury high-pressure lamp in acidic solutions, yield benzaldehydes and acetophenones as major products (Georgarakis, Doppler, Märky, Hansen, & Schmid, 1971).
Crystal Structure Analysis
In a study on the crystal structure of indazole derivatives, Sopková-de Oliveira Santos et al. (2002) in "Acta Crystallographica Section C" analyzed 7-methoxy-1H-indazole, showing how the methoxy group interacts within the indazole system. This research highlights the structural dynamics of similar indazole compounds (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
Chemical Reactions and Synthesis
Research by Conrad et al. (2011) in "Organic Letters" explored the chemical reactions involving indazoles. They demonstrated that a variety of electrophiles react with 3-methoxy-2H-indazole to yield N(1),N(2)-disubstituted-1H-indazolones, providing insights into potential chemical pathways and reactions involving this compound (Conrad, Fukazawa, Haddadin, & Kurth, 2011).
Allosteric Modulation and Chemical Synthesis
Indazole arylsulfonamides, closely related to this compound, have been synthesized and examined as allosteric modulators. Procopiou et al. (2013) in "Journal of Medicinal Chemistry" detailed the synthesis and structure-activity relationships of these compounds, offering a perspective on the potential applications of similar indazole derivatives in medicinal chemistry (Procopiou et al., 2013).
Wirkmechanismus
Target of Action
It is known that indazole derivatives, which include 3-chloro-5-methoxy-1-methyl-1h-indazole, have a wide range of biological activities . For instance, some indazole derivatives have been found to inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase .
Mode of Action
It is known that indazole derivatives can interact with their targets and cause changes in cellular processes . For example, some indazole derivatives have been found to inhibit the oxidation of arachidonic acid, which is a key process in the inflammatory response .
Biochemical Pathways
Given the known activities of indazole derivatives, it can be inferred that this compound may affect pathways related to inflammation and pain, among others .
Result of Action
Based on the known activities of indazole derivatives, it can be inferred that this compound may have anti-inflammatory effects, among others .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Indazole-containing compounds have been found to have a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .
Cellular Effects
It has been reported that a compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Eigenschaften
IUPAC Name |
3-chloro-5-methoxy-1-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-12-8-4-3-6(13-2)5-7(8)9(10)11-12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDJJXRJCZFDSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901271471 | |
| Record name | 1H-Indazole, 3-chloro-5-methoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901271471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1446410-04-3 | |
| Record name | 1H-Indazole, 3-chloro-5-methoxy-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446410-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole, 3-chloro-5-methoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901271471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



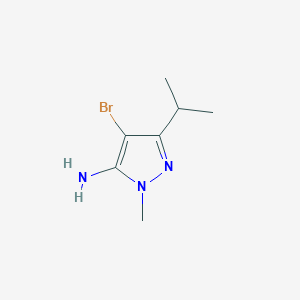
![2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3032267.png)
![Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B3032271.png)
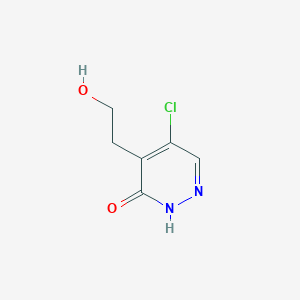

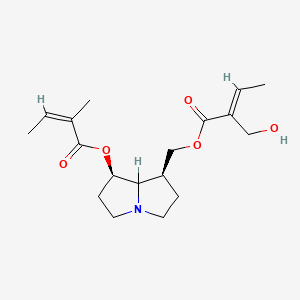
![3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3032279.png)

![4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B3032281.png)
![2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine](/img/structure/B3032283.png)
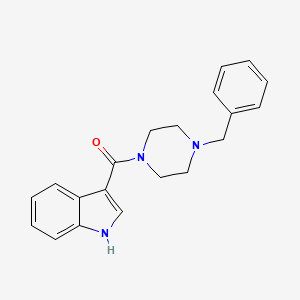
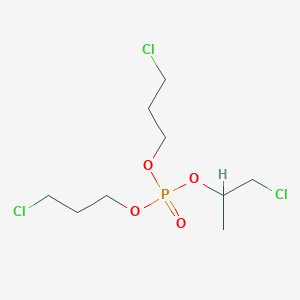
![2-Bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B3032287.png)
![Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)-](/img/structure/B3032288.png)